3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The IUPAC name of this compound is derived from its parent structure, 4H-pyrido[1,2-a]pyrimidin-4-one , a bicyclic system comprising fused pyridine and pyrimidine rings. The numbering begins at the nitrogen atom in the pyridine ring, with the pyrimidinone oxygen at position 4. Substituents are assigned positions based on this framework:
- Position 3 : A (Z)-configured methylidene group bridges the pyridopyrimidine core to a 3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. This thiazolidinone derivative includes a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) substituent at position 3.
- Position 2 : A 3-(propan-2-yloxy)propyl amino group, where the propyl chain is modified with an isopropoxy ether at the terminal carbon.
- Position 7 : A methyl group directly attached to the pyrido[1,2-a]pyrimidinone scaffold.
Positional Isomerism Considerations :
- Variations in substituent placement on the pyridopyrimidine core (e.g., methyl at position 6 vs. 7) could yield structural isomers with distinct electronic profiles.
- The thiazolidinone’s double bond geometry (Z vs. E) influences spatial arrangement and conjugation efficiency, as seen in related compounds.
Table 1: IUPAC Substituent Breakdown
| Parent Structure | Substituent Position | Substituent Description |
|---|---|---|
| 4H-pyrido[1,2-a]pyrimidin-4-one | 3 | (Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl |
| 2 | [3-(propan-2-yloxy)propyl]amino | |
| 7 | Methyl |
Hybrid Heterocyclic System Analysis: Thiazolidinone-Pyridopyrimidine Conjugation
The molecule integrates two heterocyclic systems:
- Pyrido[1,2-a]pyrimidinone : A 10-π-electron aromatic system formed by fusing pyridine (6-membered) and pyrimidinone (6-membered) rings. This scaffold provides planar rigidity, facilitating π-π stacking interactions.
- Thiazolidinone : A 5-membered ring containing sulfur (S1), nitrogen (N3), and a ketone (C4=O). The exocyclic double bond (C5=N) adopts a Z-configuration, enabling conjugation with the pyridopyrimidine core.
Conjugation Effects :
- The methylidene bridge (C=CH–) links the thiazolidinone’s C5 to the pyridopyrimidine’s C3, creating an extended π-system that enhances electron delocalization.
- The thiazolidinone’s electron-withdrawing sulfone and thioxo groups polarize the conjugated system, potentially increasing reactivity toward nucleophilic attack.
Table 2: Heterocyclic System Properties
| Heterocycle | Ring Size | Key Atoms | Aromaticity | Functional Role |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidinone | Bicyclic | N1, O4 | Aromatic | Structural backbone, electronic conjugation |
| Thiazolidinone | Monocyclic | S1, N3, O4 | Non-aromatic | Electron withdrawal, pharmacophore interaction |
Sulfur-Containing Moieties: Dioxidotetrahydrothiophen-3-yl and Thioxo Group Interactions
The compound features two critical sulfur-based groups:
1,1-Dioxidotetrahydrothiophen-3-yl :
- A tetrahydrothiophene ring oxidized to a sulfone (SO₂), conferring strong electron-withdrawing character. This group enhances solubility in polar solvents and stabilizes adjacent negative charges.
- The sulfone’s tetrahedral geometry introduces steric constraints, potentially affecting the thiazolidinone ring’s planarity.
Thioxo Group (C=S) :
Interactions Between Moieties :
- The sulfone’s electron-withdrawing effect amplifies the thiazolidinone’s electrophilicity, particularly at the C5 position.
- Steric interactions between the sulfone’s oxygen atoms and the thioxo group may restrict rotational freedom, stabilizing specific conformations.
Table 3: Sulfur Group Properties
| Group | Oxidation State | Electronic Effect | Key Interactions |
|---|---|---|---|
| 1,1-Dioxidotetrahydrothiophen-3-yl | S⁺VI | Electron-withdrawing | Polar solvent stabilization, conjugation |
| Thioxo (C=S) | S⁻II | Electron-polarizing | Hydrogen bonding, tautomerism |
Properties
Molecular Formula |
C23H28N4O5S3 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O5S3/c1-14(2)32-9-4-8-24-20-17(21(28)26-12-15(3)5-6-19(26)25-20)11-18-22(29)27(23(33)34-18)16-7-10-35(30,31)13-16/h5-6,11-12,14,16,24H,4,7-10,13H2,1-3H3/b18-11- |
InChI Key |
ZJYJJJLNUALBJR-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via tandem C–N bond formation and intramolecular amidation. A CuI-catalyzed protocol enables efficient coupling of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters at 130°C in DMF . For example:
-
Step 1 : Reaction of 2-chloropyridine with (Z)-3-amino-3-(4-methylphenyl)acrylate ester in DMF with CuI (10 mol%) and K₂CO₃ yields 7-methylpyrido[1,2-a]pyrimidin-4-one .
Functionalization at Position 2: Introduction of the [3-(Propan-2-yloxy)propyl]amino Group
The 2-amino substituent is introduced via nucleophilic substitution or reductive amination:
-
Method A : Treatment of 2-chloropyrido[1,2-a]pyrimidin-4-one with 3-(propan-2-yloxy)propylamine in DMF at 80°C for 8 hours achieves 85% conversion .
-
Method B : Catalytic hydrogenation (H₂, Pd/C) of a Schiff base formed between 2-keto intermediates and the amine .
Synthesis of the Tetrahydrothiophene-1,1-dioxide Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is prepared via oxidation of tetrahydrothiophene derivatives:
-
Step 1 : Oxidation of 3-methyltetrahydrothiophene with dimethyldioxirane (DMDO) in acetone at 25°C for 6 hours yields 91% 3-methyltetrahydrothiophene-1,1-dioxide .
-
Alternative : NaBO₃·4H₂O in acetic acid at 70°C for 3 hours (78% yield) .
Assembly of the Thiazolidin-4-one-Thioxo Substituent
The 3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via:
-
Step 1 : Condensation of tetrahydrothiophene-1,1-dioxide-3-carbaldehyde with rhodanine (2-thioxothiazolidin-4-one) in acetic acid with methylamine catalyst .
Knoevenagel Condensation for Z-Configured Methylene Bridge
The final coupling of the pyrido-pyrimidinone core and thiazolidinone moiety employs a microwave-assisted Knoevenagel reaction:
-
Step 1 : Reaction of 7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one with 3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde in glacial acetic acid with piperidine (0.1 eq) .
Purification and Characterization
-
Chromatography : Silica gel column with CHCl₃:MeOH (10:1) removes unreacted intermediates .
-
Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms Z-configuration (δ 7.85 ppm, singlet for methylene proton) .
-
HRMS : m/z calculated for C₂₃H₂₈N₄O₅S₃ [M+H]⁺: 537.1254; found: 537.1261 .
Optimization Challenges and Solutions
-
Stereochemical Control : Microwave conditions favor Z-isomer formation due to kinetic control .
-
Oxidation Side Reactions : Use of DMDO minimizes over-oxidation compared to H₂O₂ .
-
Solvent Selection : DMF enhances CuI catalyst stability in core synthesis .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes several chemoselective transformations due to its diverse functional groups:
Thiazolidinone Reactivity
-
Nucleophilic Attack : The carbonyl group (C=O) in the thiazolidinone ring reacts with nucleophiles (e.g., amines, alcohols) under basic conditions, leading to ring-opening or substitution .
-
Electrophilic Substitution : The sulfur atom (S) in the thiazolidinone ring can act as a leaving group, enabling substitution reactions with alkylating agents.
Ylidene Group Reactivity
-
Michael Addition : The conjugated ylidene group undergoes nucleophilic additions (e.g., with thiols or amines) to form new C–S or C–N bonds .
-
Electrocyclic Reactions : The ylidene system may undergo ring-opening or rearrangements under thermal or photochemical conditions.
Pyridopyrimidinone Core Modifications
-
Amination : The amino group at position 2 of the pyridopyrimidinone reacts with acylating agents (e.g., acyl chlorides) to form amides.
-
Alkylation : The 7-methyl group may undergo further alkylation or oxidation, depending on reaction conditions.
Table 2: Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Thiazolidinone C=O | Nucleophilic attack | Amine, base | Ring-opening or substitution |
| Ylidene group | Michael addition | Thiol/amine nucleophile | C–S/C–N bond formation |
| Pyridopyrimidinone NH | Amidation | Acyl chloride, base | Amide formation |
Reactivity and Stability
The compound exhibits distinct reactivity patterns influenced by its substituents:
-
pH Sensitivity : The thiazolidinone ring is stable under neutral and acidic conditions but may undergo ring-opening under strongly basic conditions.
-
Thermal Stability : The ylidene group and pyridopyrimidinone core remain stable at moderate temperatures (e.g., up to 100°C), though prolonged heating may induce decomposition.
-
Oxidation Resistance : The 1,1-dioxidotetrahydrothiophen-3-yl group provides oxidation resistance, enhancing the compound’s stability in aerobic environments .
Mechanistic Insights
The compound’s biological activity likely arises from interactions with molecular targets such as enzymes or receptors. For example:
-
Enzyme Inhibition : The thiazolidinone ring may act as a scaffold for binding to allosteric sites in enzymes, modulating activity .
-
DNA Intercalation : The planar pyridopyrimidinone core could intercalate into DNA, disrupting replication or transcription processes.
Experimental Considerations
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a diverse range of functional groups that contribute to its biological activities.
Structural Features
The compound features:
- A thiazolidine ring, which is known for its bioactive properties.
- A pyrimidine moiety that may enhance its pharmacological profile.
- Multiple functional groups that can interact with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to the target compound showed:
- Antibacterial Effects : Effective against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in potency. The minimum inhibitory concentrations (MICs) ranged from 0.004 to 0.03 mg/mL for the most active derivatives .
- Antifungal Activity : Demonstrated strong antifungal properties, particularly against Trichoderma viride, with MICs as low as 0.004 mg/mL .
Anticancer Potential
Thiazolidine derivatives have been explored for their anticancer properties. The compound's structural features suggest potential interactions with cellular pathways involved in cancer progression. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Properties
Compounds containing thiazolidine rings have also shown promise in reducing inflammation, which is crucial in treating chronic diseases such as arthritis and cardiovascular disorders. The anti-inflammatory activity may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
Drug Development
The unique structure of this compound positions it as a candidate for further drug development:
- Lead Compound : Its diverse functional groups allow for modifications that can enhance efficacy and reduce toxicity.
- Combination Therapies : The compound could be used in combination with existing drugs to improve therapeutic outcomes in resistant infections or complex diseases like cancer.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various thiazolidine derivatives against a panel of bacterial strains. The results indicated that modifications at specific positions significantly enhanced activity, particularly against Escherichia coli and Enterobacter cloacae, suggesting a structure-activity relationship that could guide future synthesis .
Case Study 2: Anticancer Activity
In vitro studies on similar thiazolidine derivatives revealed their ability to inhibit proliferation in breast cancer cell lines through induction of cell cycle arrest and apoptosis. These findings underscore the potential of the compound as a lead for developing novel anticancer agents.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Insights:
Thiazolidinone Modifications: The sulfone group in the target compound reduces oxidative metabolism compared to isobutyl or phenylethyl analogs, extending plasma half-life (t₁/₂: 8.2 h vs. 3.5–5.1 h for others) . 2-Thioxo vs. 2-oxo: Thioxo derivatives exhibit stronger antioxidant activity (e.g., 0.8 μM vs. 2.5 μM IC₅₀ for 2-oxo analogs) due to enhanced radical scavenging .
Amino Side Chain Effects: Propan-2-yloxypropylamino: Balances solubility (logP: 1.8) and membrane permeability, outperforming ethylamino (logP: 2.1) and imidazolylpropylamino (logP: 1.5) groups in bioavailability (F%: 65 vs. 45–55) . Steric hindrance: Bulky substituents (e.g., phenylethyl) reduce binding to aldose reductase but improve antiviral activity by targeting hydrophobic pockets in HIV-1 protease .
Pyrido[1,2-a]pyrimidin-4-one Core :
- 7-Methyl substitution : Enhances aldose reductase inhibition (Ki: 0.2 μM vs. 0.8 μM for 9-methyl analogs) by optimizing van der Waals interactions with the enzyme’s hydrophobic cleft .
- B-ring unsubstituted analogs : Preferred for antimalarial activity (EC₅₀ < 1 μM), while methyl groups shift selectivity toward metabolic enzymes .
Biological Activity
The compound 3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates diverse functional groups that contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.6 g/mol. The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Various studies have demonstrated that similar thiazolidinone derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiazolidinones exhibited MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (mg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 0.004–0.03 | 10–50 times more active |
| Escherichia coli | 0.008–0.06 | Less sensitive |
| Enterobacter cloacae | 0.004–0.03 | Most sensitive |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of glioblastoma cells effectively:
- Cytotoxicity Studies : In vitro tests indicated that certain derivatives reduced cell viability in glioblastoma multiforme cells significantly . For example, compounds exhibiting potent antitumor effects had IC50 values ranging from 10 to 20 µM.
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 9b | 15 | Glioblastoma multiforme |
| 10e | 12 | Glioblastoma multiforme |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes and pathways associated with bacterial and cancer cell growth:
- Enzyme Inhibition : The compound may act as an inhibitor of serine proteases and metalloproteases, which are critical in various cellular processes .
- Cell Cycle Disruption : Thiazolidinone derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of thiazolidinone derivatives against several bacterial strains, including resistant strains. The research highlighted that compounds similar to our target exhibited significant antibacterial activity with lower MIC values compared to traditional antibiotics .
Study on Antitumor Effects
In another study focused on glioblastoma treatment, researchers synthesized various thiazolidinone derivatives and tested their cytotoxicity against glioblastoma cells. The results showed that certain compounds led to a marked decrease in cell viability, indicating their potential as therapeutic agents against aggressive tumors .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what are critical reaction intermediates?
Answer:
The compound’s synthesis involves multi-step organic reactions, including:
- Condensation reactions for the pyrido[1,2-a]pyrimidin-4-one core.
- Thiazolidinone ring formation via cyclization of tetrahydrothiophene sulfone derivatives with thiourea analogs.
- Stereoselective introduction of the (Z)-configured methylidene group , requiring controlled reaction conditions (e.g., low temperature, inert atmosphere).
Key intermediates include the thiazolidin-5-ylidene precursor and the functionalized pyrimidinone scaffold. Purification often employs column chromatography (silica gel) and crystallization using ethanol/water mixtures .
Basic: What analytical techniques are essential for initial structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) groups.
- X-ray Crystallography : Resolves absolute configuration and Z/E isomerism using SHELXL for refinement .
Advanced: How can researchers resolve discrepancies in reported synthetic yields for the thiazolidinone intermediate?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, temperature, catalyst loading). highlights statistical methods for minimizing experimental trials while maximizing data quality.
- Computational Reaction Modeling : Apply quantum chemical calculations (e.g., DFT) to identify energy barriers in cyclization steps, as described in . Validate predictions with kinetic studies .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known bioactive scaffolds.
- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability. Combine with experimental validation (e.g., microsomal assays) .
Advanced: How to confirm the stereochemical assignment of the (Z)-methylidene group?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : The gold standard for determining spatial arrangement. Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters.
- NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent substituents.
- Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT simulations for chiral centers .
Advanced: What methodologies address low solubility during bioactivity assays?
Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
- Nanoparticle Formulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions, guided by SAR studies .
Advanced: How to analyze contradictory cytotoxicity data across cell lines?
Answer:
- Dose-Response Profiling : Generate IC curves with replicates (n ≥ 3) to assess reproducibility.
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation).
- Cell Line Authentication : Confirm absence of cross-contamination via STR profiling. Cross-reference with databases like CLS or ATCC .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Use buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and plasma environments.
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (HO). Monitor via HPLC.
- Protective Functionalization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization or distillation where possible.
- Exothermic Reactions : Implement controlled addition of reagents (e.g., via syringe pumps) to prevent runaway reactions.
- Byproduct Formation : Monitor reaction progress with TLC or inline IR. Optimize stoichiometry using DoE principles .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold Modifications : Synthesize analogs with variations in the tetrahydrothiophene sulfone and pyrimidinone moieties.
- Functional Group Scanning : Replace the propan-2-yloxypropylamino group with bioisosteres (e.g., morpholino, piperazinyl).
- Biological Testing : Screen analogs against target panels (e.g., kinase inhibition, antimicrobial activity) to correlate structural changes with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
